![molecular formula C18H21N3O4 B7467686 [2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467686.png)
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PEPA, and it has been extensively studied for its pharmacological properties.
作用机制
PEPA acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site that is distinct from the glutamate binding site. This leads to an increase in the influx of calcium ions into the postsynaptic neuron, which triggers a cascade of intracellular signaling events that ultimately result in the strengthening of synaptic connections.
Biochemical and Physiological Effects:
PEPA has been shown to enhance synaptic transmission and plasticity in various regions of the brain, including the hippocampus, cortex, and striatum. It has also been found to improve cognitive function and memory in animal models. Additionally, PEPA has been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using PEPA in lab experiments is its potency and specificity for the AMPA receptor, which allows for precise manipulation of synaptic plasticity and learning processes. However, one limitation is that it is a synthetic compound, which may limit its translational potential to clinical applications.
未来方向
There are several potential future directions for research on PEPA. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used to further elucidate the molecular mechanisms underlying synaptic plasticity and learning. Another direction is the investigation of the neuroprotective effects of PEPA in disease models, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for more translational research to determine the potential clinical applications of PEPA in the treatment of cognitive disorders.
合成方法
PEPA can be synthesized through a multistep process involving the reaction of 2-ethylpiperidine with ethyl 4-chloro-3-oxobutanoate to form the intermediate compound, which is then reacted with phthalic anhydride to obtain the final product.
科学研究应用
PEPA has been widely studied for its potential applications in the field of neuroscience. It has been found to be a potent agonist of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. PEPA has also been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.
属性
IUPAC Name |
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-12-7-5-6-10-21(12)15(22)11-25-18(24)16-13-8-3-4-9-14(13)17(23)20-19-16/h3-4,8-9,12H,2,5-7,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWRSHCIFJEHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
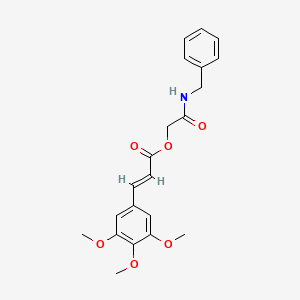
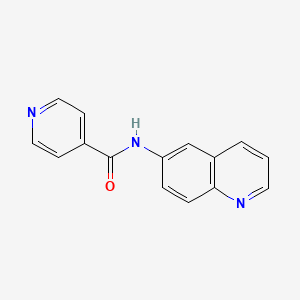
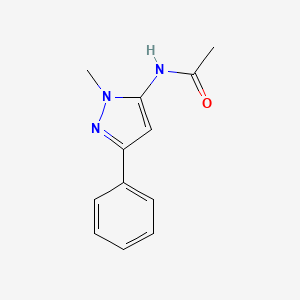

![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)

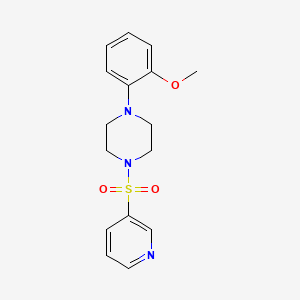

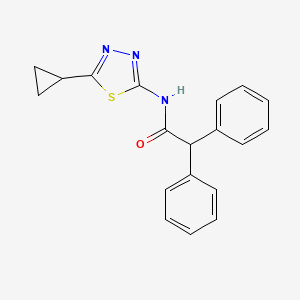

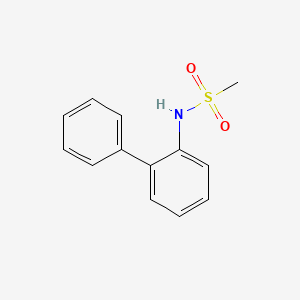
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)